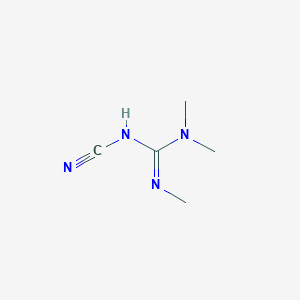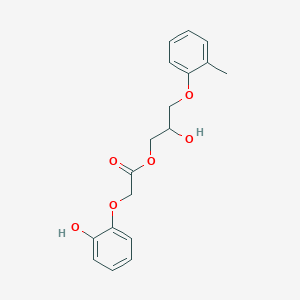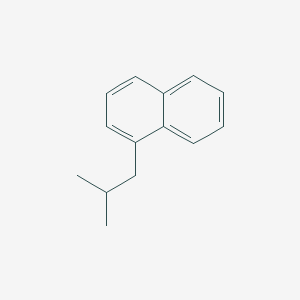
N,N,N'-Trimethyl-1-cyanoguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N'-Trimethyl-1-cyanoguanidine (TMCG) is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications. TMCG is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used as a reagent in organic synthesis, and it has also shown promise in various biomedical applications.
Mecanismo De Acción
The mechanism of action of N,N,N'-Trimethyl-1-cyanoguanidine in cancer cells is not fully understood. However, studies have suggested that N,N,N'-Trimethyl-1-cyanoguanidine may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. N,N,N'-Trimethyl-1-cyanoguanidine may also induce oxidative stress and activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N,N,N'-Trimethyl-1-cyanoguanidine has been found to have several biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, N,N,N'-Trimethyl-1-cyanoguanidine has been shown to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant properties. N,N,N'-Trimethyl-1-cyanoguanidine has been shown to reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N,N'-Trimethyl-1-cyanoguanidine in lab experiments is its low cost and availability. N,N,N'-Trimethyl-1-cyanoguanidine is also relatively stable and easy to handle. However, one limitation of using N,N,N'-Trimethyl-1-cyanoguanidine is its potential toxicity. N,N,N'-Trimethyl-1-cyanoguanidine has been found to be toxic to normal cells at high concentrations, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on N,N,N'-Trimethyl-1-cyanoguanidine. One potential application is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of N,N,N'-Trimethyl-1-cyanoguanidine in cancer cells and to identify potential targets for therapy. Another future direction is in the development of new antimicrobial agents. N,N,N'-Trimethyl-1-cyanoguanidine has been shown to have activity against bacteria and fungi, and further studies are needed to determine its potential as a new class of antimicrobial agents. Additionally, N,N,N'-Trimethyl-1-cyanoguanidine may have potential applications in the field of materials science, as it has been found to exhibit unique properties in certain materials. Further research is needed to fully understand these properties and their potential applications.
Métodos De Síntesis
N,N,N'-Trimethyl-1-cyanoguanidine can be synthesized through the reaction of cyanamide with trimethylamine. The reaction is typically carried out in the presence of a catalyst such as sodium methoxide. The resulting product is then purified by recrystallization. This synthesis method is relatively simple and cost-effective, making N,N,N'-Trimethyl-1-cyanoguanidine readily available for research purposes.
Aplicaciones Científicas De Investigación
N,N,N'-Trimethyl-1-cyanoguanidine has been widely used in organic synthesis as a reagent for the preparation of various compounds. It has also shown promise in biomedical applications, particularly in the field of cancer research. N,N,N'-Trimethyl-1-cyanoguanidine has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
17686-53-2 |
|---|---|
Nombre del producto |
N,N,N'-Trimethyl-1-cyanoguanidine |
Fórmula molecular |
C5H10N4 |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
3-cyano-1,1,2-trimethylguanidine |
InChI |
InChI=1S/C5H10N4/c1-7-5(8-4-6)9(2)3/h1-3H3,(H,7,8) |
Clave InChI |
ULFPSDSOEPFASD-UHFFFAOYSA-N |
SMILES |
CN=C(NC#N)N(C)C |
SMILES canónico |
CN=C(NC#N)N(C)C |
Otros números CAS |
17686-53-2 |
Sinónimos |
NCN=C(N(CH3)2)(NHCH3) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)







